BenchChemオンラインストアへようこそ!

7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

EZH2 inhibition methyltransferase SAR difluoromethyl bioisostere

7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a chiral, partially saturated heterocyclic amine employed as a strategic intermediate in the synthesis of dual EZH1/2 inhibitors. The compound features a difluoromethyl group at the C7 position that dramatically modulates both target potency and metabolic stability of derived 3-carboxamide inhibitors.

Molecular Formula C7H10F2N4
Molecular Weight 188.18 g/mol
Cat. No. B13092523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
Molecular FormulaC7H10F2N4
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1CNC2=C(C=NN2C1C(F)F)N
InChIInChI=1S/C7H10F2N4/c8-6(9)5-1-2-11-7-4(10)3-12-13(5)7/h3,5-6,11H,1-2,10H2
InChIKeySXJACDSYBISBEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine – A Key Building Block for EZH1/2 Inhibitors


7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a chiral, partially saturated heterocyclic amine employed as a strategic intermediate in the synthesis of dual EZH1/2 inhibitors. The compound features a difluoromethyl group at the C7 position that dramatically modulates both target potency and metabolic stability of derived 3-carboxamide inhibitors [1]. This building block is the immediate precursor to the clinical candidate valemetostat (DS-3201) and its optimized analogs, directly enabling the enantioselective construction of highly potent therapeutics [1].

Why 7-Substituted Pyrazolo[1,5-a]pyrimidin-3-amines Are Not Interchangeable: The Difluoromethyl Imperative


The C7‑substituent on the tetrahydropyrazolo[1,5-a]pyrimidine scaffold exerts a decisive influence on the pharmacological profile of the final inhibitor. Direct SAR interrogation shows that replacing the difluoromethyl group with a methyl, hydrogen, or even a trifluoromethyl group leads to a complete loss of potency (IC50 shift from 38 nM to >10 μM) or unacceptable metabolic lability (intrinsic clearance >200 μL/min/mg) [1]. Consequently, generic interchange of 3-amine building blocks with alternative 7‑substituents will yield inactive or rapidly cleared analogs, making procurement of the precise difluoromethyl derivative essential for reproducible lead optimization [1].

Quantitative Evidence Guide for 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine: Comparator-Backed Differentiation


EZH2 Inhibitory Potency: 9-Fold Improvement Over Trifluoromethyl Analog

In a head-to-head enzymatic assay using the identical N-((1r,4R)-4-methoxycyclohexyl)amide cap, the racemic derivative derived from the 7‑difluoromethyl amine (racemic CHF2) showed a 9‑fold improvement in EZH2 inhibitory activity over the corresponding 7‑trifluoromethyl congener (racemic CF3) [1]. The measured IC50 values were 38 nM for CHF2 and 340 nM for CF3 [1].

EZH2 inhibition methyltransferase SAR difluoromethyl bioisostere

Human Liver Microsomal Stability: 7.5-Fold Clearance Reduction Compared to Trifluoromethyl

When the N-((1r,4R)-4-methoxycyclohexyl)amide derivatives were assessed in human liver microsomes, the 7‑CHF2 analog exhibited a markedly lower intrinsic clearance (CLint = 28 μL/min/mg) compared to the 7‑CF3 analog (CLint = 210 μL/min/mg), representing a 7.5‑fold improvement [1]. This difference translates directly to a prolonged in vivo half‑life and reduced first‑pass extraction risk.

metabolic stability intrinsic clearance difluoromethyl pharmacokinetics

EZH2 Inhibitory Activity Cliff: >260‑Fold Drop for Unsubstituted and Methyl Analogs

Direct comparison within the same amide series reveals that replacing the C7‑difluoromethyl group with hydrogen or methyl destroys EZH2 inhibitory activity. The racemic 7‑H analog showed IC50 >10,000 nM, and the 7‑CH3 analog also exceeded 10,000 nM, versus 38 nM for the 7‑CHF2 derivative—indicating a >260‑fold loss of potency [1].

SAR cliff EZH2 C7 substituent effect

Enantioselective Potency: The (R)-Enantiomer Drives Sub‑10 nM Dual EZH1/2 Inhibition

Chiral separation of the racemic 7‑CHF2 amide yields the (R)‑enantiomer with EZH2 IC50 = 10 nM and EZH1 IC50 = 18 nM, while the (S)‑enantiomer is essentially inactive (EZH2 IC50 >3000 nM) [1]. This demonstrates that the CHF2-bearing stereocenter is not only crucial for potency but also enables the isolation of a pure enantiomer that achieves balanced dual EZH1/2 inhibition—a property vital for the pharmacological mechanism of valemetostat [1].

enantiomeric resolution EZH1/EZH2 dual inhibitor chiral building block

Best Research and Industrial Application Scenarios for 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine


Medicinal Chemistry: Rapid Construction of EZH1/2 Dual Inhibitor Libraries

The amine building block offers a converged entry to a diverse array of 3‑carboxamide candidates. As demonstrated by the SAR in [1], fixing the C7‑difluoromethyl group assures nanomolar EZH2 inhibition while library diversification at the amine handle can optimize selectivity and ADME. This accelerates hit-to-lead campaigns by eliminating the need to resynthesize the core for each analog.

Process Chemistry and CMC: Enantiopure Intermediate for Late‑Stage Clinical Manufacturing

The compound’s chiral center is locked in the key intermediate stage. Starting from enantiopure (R)-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine, manufacturers can directly couple to the 4-methoxycyclohexyl side chain to produce valemetostat API without additional chiral separation steps, reducing overall cost and improving enantiomeric purity [1].

Fragment‑Based Drug Discovery: Chiral Fluorinated Fragment with Validated Target Engagement

The amine itself, when used as a fragment, retains the critical difluoromethyl group and hydrogen‑bond donating/accepting properties. The proven translation of the C7‑CHF2 motif into dual EZH1/2 potency [1] makes it a privileged fragment for screening against methyltransferase targets or for covalent inhibitor design via the 3‑amino handle.

Back‑Up Series Exploration: Orthogonal Selectivity Screening with a Pharmacokinetic‑Optimized Core

If a lead series faces selectivity or toxicity issues, the amine enables the generation of a parallel library with identical core and CHF2 substitution, allowing rapid assessment of other target classes (e.g., EZH2‑selective vs. dual). The established metabolic stability profile [1] ensures that any hit from the new series will have a favorable starting PK profile.

Quote Request

Request a Quote for 7-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.